REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.C(N(CC)CC)C.[CH2:17]([O:24][CH2:25]Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>ClCCl>[CH2:17]([O:24][CH2:25][N:5]1[CH:4]=[C:3]([Cl:2])[CH:8]=[N:7][C:6]1=[O:9])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=NC(NC1)=O
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
were stirred together until all the solid material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with stirring at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 hours at room temperature before the solvent
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with water (40 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted into chloroform (3×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (MgSO4) solution
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by trituration with ether
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OCN1C(N=CC(=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |